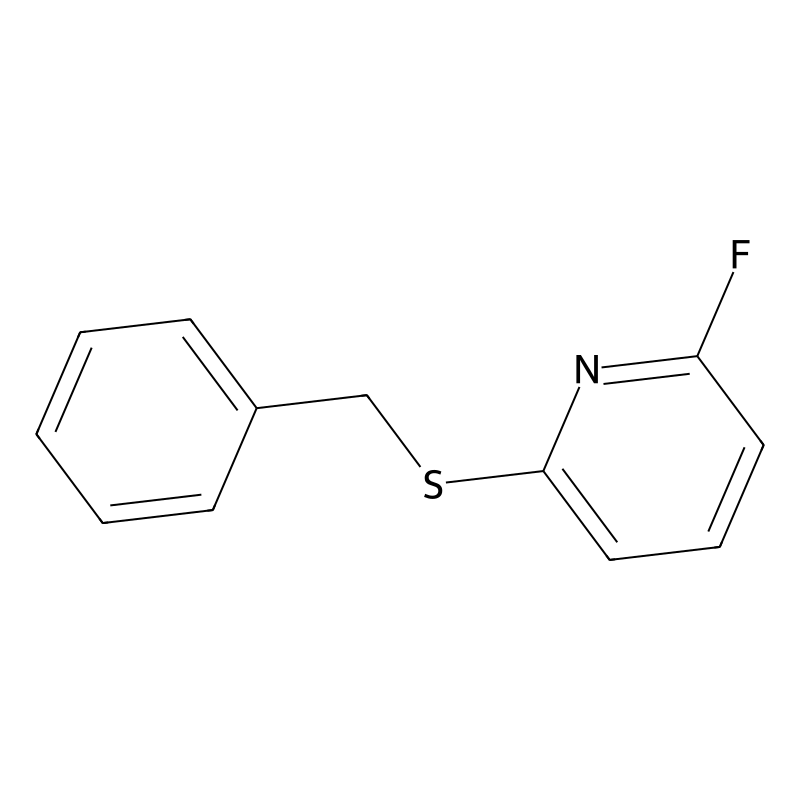

2-(Benzylthio)-6-fluoropyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzylthio)-6-fluoropyridine is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a benzylthio group and a fluorine atom at the 6-position. This compound is part of the pyridine family, which is known for its diverse chemical properties and biological activities. The molecular formula of 2-(Benzylthio)-6-fluoropyridine is C11H10FN, with a molecular weight of approximately 189.21 g/mol. The unique combination of the electron-withdrawing fluorine atom and the electron-donating benzylthio group influences its reactivity and biological interactions.

- Electrophilic Substitution: The presence of the fluorine atom makes the pyridine ring susceptible to electrophilic attack, particularly at positions that are ortho or para to the existing substituents .

- Nucleophilic Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by stronger nucleophiles under appropriate conditions .

- Reduction Reactions: The compound may also undergo reduction reactions, particularly involving the benzylthio moiety, leading to different derivatives .

Research indicates that compounds containing benzylthio and fluoropyridine moieties exhibit significant biological activities, including:

- Antimicrobial Properties: Some studies suggest that related compounds display antimicrobial effects against various pathogens.

- Anticancer Activity: Certain derivatives have been evaluated for their potential in cancer therapy, showing promise in inhibiting tumor growth through various mechanisms .

- Enzyme Inhibition: The structural characteristics allow for interactions with specific enzymes, potentially leading to inhibition or modulation of their activity.

The synthesis of 2-(Benzylthio)-6-fluoropyridine can be achieved through several methods:

- Nucleophilic Substitution Reaction: Starting from 6-fluoropyridine, a nucleophilic substitution can occur with benzylthiol in the presence of a base .python

# General reaction scheme6-Fluoropyridine + Benzylthiol → 2-(Benzylthio)-6-fluoropyridine - Electrophilic Aromatic Substitution: This involves introducing the benzylthio group onto an appropriate pyridine precursor via electrophilic aromatic substitution techniques.

- Direct Fluorination: Utilizing fluorinating agents on suitable precursors can yield the desired fluorinated product.

2-(Benzylthio)-6-fluoropyridine has several applications across various fields:

- Pharmaceuticals: Due to its biological activities, it serves as a lead compound in drug design and development.

- Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

- Material Science: Investigated for potential applications in developing new materials with specific electronic properties.

Studies on 2-(Benzylthio)-6-fluoropyridine have focused on its interactions with biological targets:

- Protein Binding Affinity: Research has shown that this compound can bind selectively to certain proteins, influencing their function.

- Reactivity with Thiols: Its ability to react with thiol groups makes it suitable for bioconjugation techniques, enhancing drug delivery systems .

Similar Compounds

Several compounds share structural similarities with 2-(Benzylthio)-6-fluoropyridine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Benzylthio)-4-fluoropyridine | Benzylthio at position 2 and fluorine at position 4 | Different electronic properties due to position |

| 3-(Benzylthio)-6-fluoropyridine | Benzylthio at position 3 and fluorine at position 6 | Varying reactivity patterns |

| 2-(Benzylthio)-3-nitropyridine | Contains a nitro group instead of fluorine | Enhanced polarity and potential reactivity |

| 4-(Benzylthio)-5-fluoropyridine | Benzylthio at position 4 and fluorine at position 5 | Different pharmacological profiles |

These compounds illustrate how variations in substitution patterns can lead to different chemical properties and biological activities, making each unique in its applications and interactions.